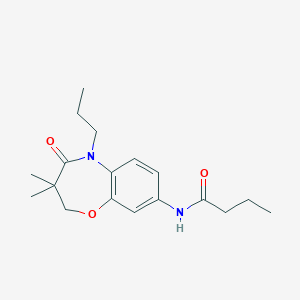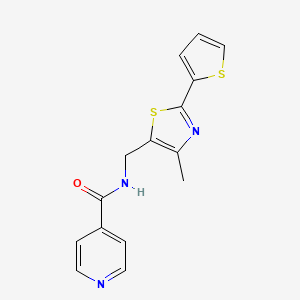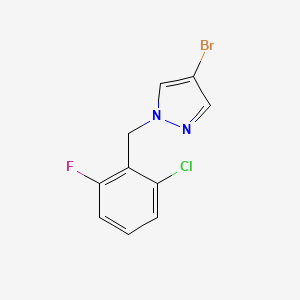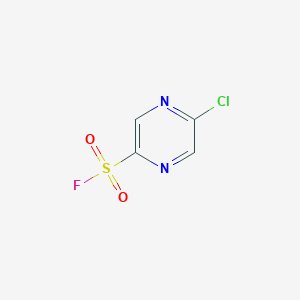![molecular formula C19H21BN2O2 B2456249 Éster de pinacol del ácido (5'-(Prop-1-in-1-il)-[3,3'-bipiridin]-5-il)borónico CAS No. 2096341-32-9](/img/structure/B2456249.png)
Éster de pinacol del ácido (5'-(Prop-1-in-1-il)-[3,3'-bipiridin]-5-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid moiety attached to a bipyridine scaffold, which is further modified with a propynyl group. The pinacol ester functionality enhances its stability and solubility, making it a valuable reagent in various chemical transformations.
Aplicaciones Científicas De Investigación
Chemistry
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for therapeutic and diagnostic applications.
Industry
Material Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester typically involves the following steps:
Formation of the Bipyridine Scaffold: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Propynyl Group: The propynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the boronic ester can yield the corresponding borane or boronate ester.
Substitution: The boronic ester can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Coupling Products: New carbon-carbon bonds formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Boranes and Boronate Esters: Formed through reduction reactions.
Mecanismo De Acción
The mechanism of action of (5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating a range of chemical transformations. The boronic ester moiety acts as a nucleophile, participating in reactions such as cross-coupling and substitution. The bipyridine scaffold provides additional coordination sites, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid: A simpler analog without the bipyridine scaffold.
Pyridine-4-boronic acid pinacol ester: Another boronic ester with a different substitution pattern on the pyridine ring.
Allylboronic acid pinacol ester: A boronic ester with an allyl group instead of a propynyl group.
Uniqueness
(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester is unique due to its bipyridine scaffold, which provides additional coordination sites and enhances its reactivity in various chemical transformations. The propynyl group further increases its versatility, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
3-prop-1-ynyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O2/c1-6-7-14-8-15(11-21-10-14)16-9-17(13-22-12-16)20-23-18(2,3)19(4,5)24-20/h8-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLXCBKSOARBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CN=CC(=C3)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![BENZYL 2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE](/img/structure/B2456171.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)
![Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate](/img/structure/B2456174.png)
![3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2456176.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2456178.png)
![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)
![{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone](/img/structure/B2456186.png)
![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)
